molecular formula C14H20O2 B1205811 4-Methyl-4-phenyl-2-pentyl acetate CAS No. 68083-58-9

4-Methyl-4-phenyl-2-pentyl acetate

Cat. No.: B1205811
CAS No.: 68083-58-9
M. Wt: 220.31 g/mol
InChI Key: MXIGGIZQUGDKAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: 1,3-dimethyl-3-phenylbutanol.

Properties

CAS No.

68083-58-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4-methyl-4-phenylpentan-2-yl) acetate

InChI

InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3

InChI Key

MXIGGIZQUGDKAP-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C

Key on ui other cas no.

68083-58-9

Synonyms

1,3-dimethyl-3-phenylbutyl acetate

Origin of Product

United States

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